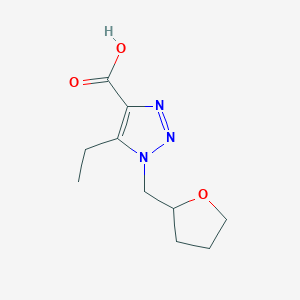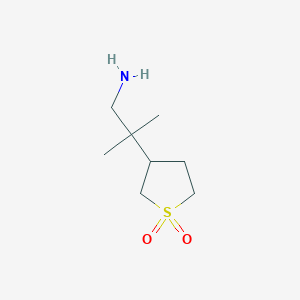
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C8H17NO2S This compound is a derivative of tetrahydrothiophene, featuring an amino group and a methyl group attached to the second carbon atom, and a sulfone group at the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents to introduce the sulfone group. The amino and methyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Sulfolane (Tetrahydrothiophene 1,1-dioxide): A similar compound with a sulfone group but lacking the amino and methyl groups.
Tetrahydrothiophene: The parent compound without the sulfone group.
Methylsulfonylmethane (MSM): A related sulfone compound with different substituents.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties
特性
分子式 |
C8H17NO2S |
|---|---|
分子量 |
191.29 g/mol |
IUPAC名 |
2-(1,1-dioxothiolan-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-6,9H2,1-2H3 |
InChIキー |
QGFYARHBAZOQBK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C1CCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


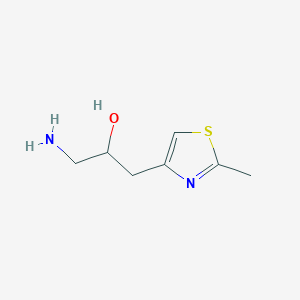
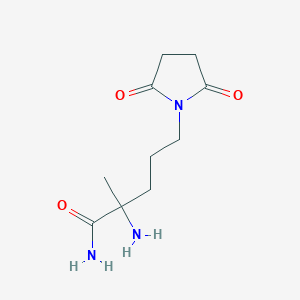
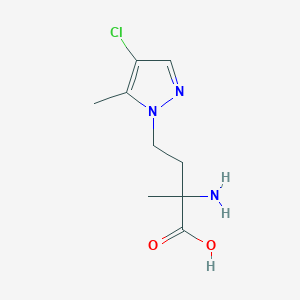
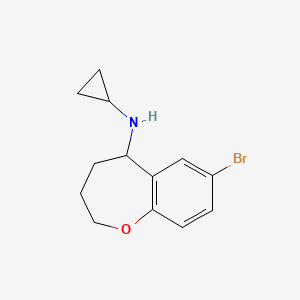

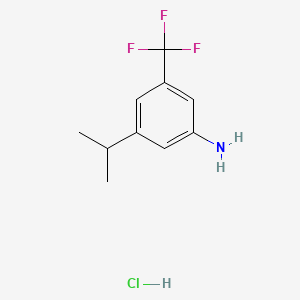
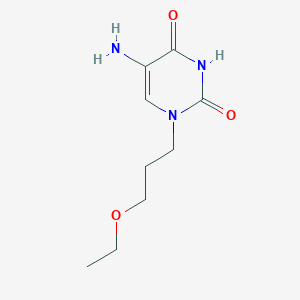
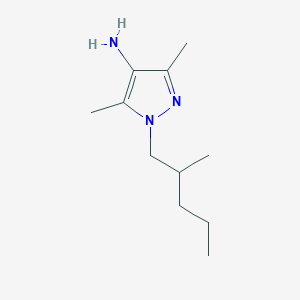
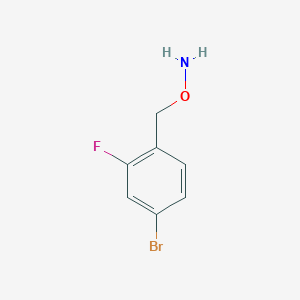
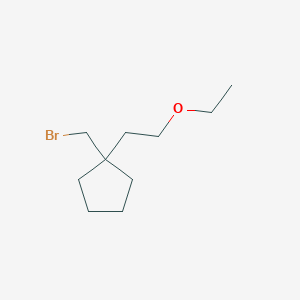
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)
![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)
